molecular formula C21H27FN4O2 B2967550 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2319808-98-3

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2967550
CAS RN: 2319808-98-3
M. Wt: 386.471
InChI Key: JBJXGEKXJVTVQX-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27FN4O2 and its molecular weight is 386.471. The purity is usually 95%.
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Scientific Research Applications

Cancer Research: Cytotoxic Agents

The compound has been explored for its potential as a cytotoxic agent in cancer research. Novel derivatives of similar pyrazolyl scaffolds have demonstrated promising cytotoxic activity against human breast cancer cell lines, such as MCF-7 . These derivatives, including those with methoxy and fluorophenyl groups, have shown IC50 values that are competitive with standard drugs like cisplatin, indicating their potential effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity: Drug-Resistant Bacterial Infections

Research has also been conducted on derivatives of this compound for their antimicrobial activity. The emergence of drug-resistant bacteria has necessitated the development of new antibacterial agents. Compounds with benzimidazole moieties, which are structurally related to the given compound, have been effective against various strains of microorganisms . This suggests that the compound could be a candidate for the development of new antibiotics.

Pharmacokinetics: ADME Profiling

The compound’s derivatives have been subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) calculations to predict their pharmacokinetic profiles . This is essential for determining the compound’s suitability as a drug candidate, ensuring it has the appropriate properties for effective delivery and action within the body.

Drug Discovery: Target Protein Interaction

Compounds similar to the one have been used in docking studies to explore their interaction with key functional proteins in bacterial cell division, such as FtsZ . These studies are part of the drug discovery process, where the goal is to identify compounds that can inhibit the function of essential proteins in pathogenic organisms.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-24-20(13-19(23-24)15-3-5-16(22)6-4-15)21(27)25-10-7-17(8-11-25)26-12-9-18(14-26)28-2/h3-6,13,17-18H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJXGEKXJVTVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.